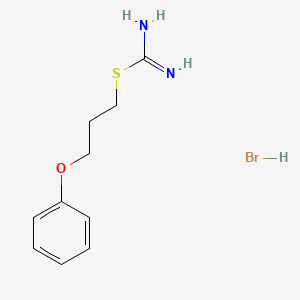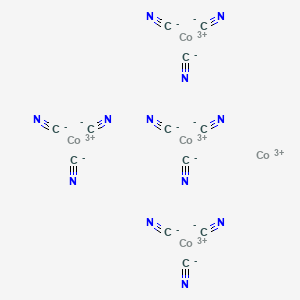![molecular formula C15H17NO3 B3047584 2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1423032-83-0](/img/structure/B3047584.png)
2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
説明
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione , also known as 2-(hydroxymethyl)isoindoline-1,3-dione , is a multifunctionalized isoindole-1,3-dione derivative. These compounds are significant due to their presence in various biological and pharmaceutical contexts, including indole alkaloids. The compound’s structure consists of a fused heterocyclic ring system, which makes it intriguing for chemical production and clinical medicine .
Synthesis Analysis
The facile synthesis of this compound involves a hexadehydro-Diels–Alder domino reaction. Various substituted tetraynes and imidazole derivatives react to form fused multifunctionalized isoindole-1,3-diones. This transformation results in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The skeletal representation of the fused heterocyclic ring system depicts common planes in the A–B and B–C ring system. The tricyclic isoindole-1,3-dione derivatives prepared in this report exhibit multiple rings, complex and variable structures, and broad potential for use in chemical synthesis and clinical applications .
Chemical Reactions Analysis
The benzannulation of tetraynes and imidazole derivatives yields isoindole-1,3-dione derivatives as the major product. This green, waste-free transformation has a high atom economy and occurs in toluene. The reaction involves the formation of multiple C–C bonds, making it a valuable synthetic route .
科学的研究の応用
Synthesis and Derivatives
- New polysubstituted isoindole-1,3-diones have been synthesized, including a tricyclic derivative from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, achieved via dichloroketene addition under microwave irradiation. These compounds are structurally characterized by X-ray diffraction analysis (Tan et al., 2014).
- A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, leading to various amino and triazole derivatives, which are valuable in chemical research (Tan et al., 2016).
Structural Characterization
- The structural and conformational properties of various isoindole derivatives, including Mannich bases and phthalimide compounds, have been extensively studied. These studies involve crystallography and vibrational analysis, providing insights into the molecular structure and interactions (Franklin et al., 2011).
- Investigations into the planarity and orientation of isoindole-1,3(2H)-dione groups in compounds have been conducted, revealing insights into molecular interactions and structural stability (Tariq et al., 2010).
Synthetic Applications
- Research into the synthesis of isoindoles through acid or base-induced cyclization of 2-cyanobenzaldehyde with alcohols has been reported. This method offers a convenient and selective approach to synthesizing isoindoles and their derivatives (Sato et al., 1988).
- The synthesis of alkoxy isoindole-1,3-diones and their antibacterial properties have been explored, suggesting potential applications in the development of chemotherapeutic agents (Ahmed et al., 2006).
Chemical Analysis and Properties
- Studies on the vibrational properties and quantum chemical calculations of isoindole derivatives have been conducted. These studies provide detailed insights into the vibrational spectra and structural parameters, crucial for understanding the physical and chemical properties of these compounds (Arjunan et al., 2009).
- Research into the formation of tetrahydroisoindoles by palladium-catalyzed hydride reduction has been reported, highlighting the reactivity differences between isoindoles and indoles and their potential applications in organic synthesis (Hou et al., 2007).
作用機序
Target of Action
Isoindole-1,3-dione derivatives, to which this compound belongs, are known to be an important class of biological and pharmaceutical compounds, including indole alkaloids .
Mode of Action
Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Biochemical Pathways
It’s known that isoindole-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products .
Result of Action
It’s known that isoindole-1,3-dione derivatives have a broad potential for use in chemical production and clinical medicine .
Action Environment
The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .
特性
IUPAC Name |
2-[[1-(hydroxymethyl)cyclopentyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-10-15(7-3-4-8-15)9-16-13(18)11-5-1-2-6-12(11)14(16)19/h1-2,5-6,17H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFCQBOMCJDDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C(=O)C3=CC=CC=C3C2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158145 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[1-(hydroxymethyl)cyclopentyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423032-83-0 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[1-(hydroxymethyl)cyclopentyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[1-(hydroxymethyl)cyclopentyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



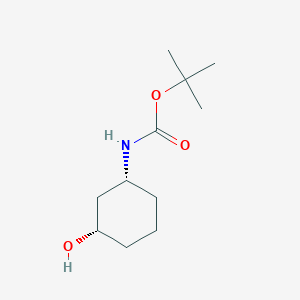
![N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B3047503.png)

![7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-](/img/structure/B3047507.png)
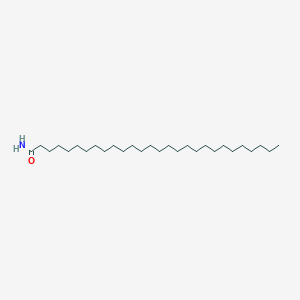
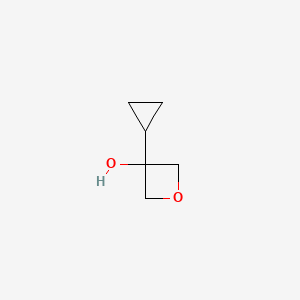



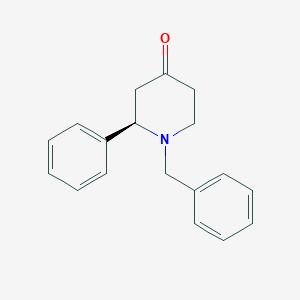
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B3047520.png)
![N-[2-(1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B3047521.png)
